Cholesterol 24-hydroxylase-IN-2

Description

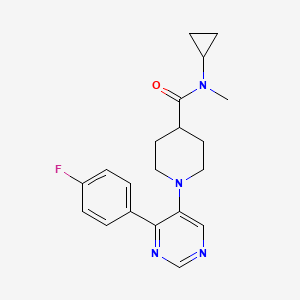

Structure

3D Structure

Properties

Molecular Formula |

C20H23FN4O |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide |

InChI |

InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3 |

InChI Key |

KWVNBARHUWFOOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cholesterol 24-Hydroxylase (CYP46A1): A Key Enzyme in Brain Cholesterol Homeostasis and a Therapeutic Target for Neurodegenerative Diseases

Introduction

This document provides a comprehensive technical overview of Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1). Initial searches for a specific compound designated "Cholesterol 24-hydroxylase-IN-2" did not yield any publicly available information. Therefore, this guide focuses on the well-characterized enzyme itself, which is of significant interest to researchers, scientists, and drug development professionals in the field of neuroscience and neurodegenerative diseases. CYP46A1 is the rate-limiting enzyme for the removal of cholesterol from the brain and plays a crucial role in maintaining cholesterol homeostasis in the central nervous system (CNS).[1][2][3][4] Dysregulation of its activity has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease, making it an attractive therapeutic target.[1][5][6][7]

Core Concepts and Mechanism of Action

Cholesterol 24-hydroxylase is a monomeric, heme-containing protein embedded in the endoplasmic reticulum of neurons.[8] It is a member of the cytochrome P450 superfamily and is responsible for the majority of cholesterol turnover in the vertebrate central nervous system.[8] The enzyme catalyzes the hydroxylation of cholesterol at the 24th position of the sterol side chain, producing 24S-hydroxycholesterol (24HC).[8] This enzymatic modification increases the polarity of the cholesterol molecule, allowing it to more readily cross the blood-brain barrier and enter systemic circulation for subsequent degradation in the liver.[4][8]

The catalytic cycle of CYP46A1 is similar to other cytochrome P450 enzymes, involving an oxyferryl intermediate that abstracts a hydrogen atom from the cholesterol substrate to form an alkyl radical, which then reacts with the activated oxygen to yield the hydroxylated product.[8] The binding of cholesterol induces a conformational change in the enzyme's active site, ensuring the correct positioning of the substrate for hydroxylation.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the structure, function, and modulation of CYP46A1.

Table 1: Structural and Kinetic Parameters of CYP46A1

| Parameter | Value | Reference |

| Molecular Weight | ~57 kDa | [8] |

| Number of Residues | 500 | [8] |

| Crystal Structure Resolution (Substrate-free) | 2.4 Å | [9] |

| Crystal Structure Resolution (Substrate-bound) | 1.9 Å | [9] |

| Distance of C24/C25 from Heme Iron | 5.7 ± 0.05 Å | [9] |

| Rate of 24HC Secretion from Primary Neurons | ~80 pg/hour/µg cellular DNA | [10] |

| Rate of 24HC Accumulation in Primary Neurons | ~56 pg/hour/µg cellular DNA | [10] |

Table 2: Effects of CYP46A1 Modulation on Cholesterol Metabolism

| Condition | Effect | Quantitative Change | Reference |

| Cyp46a1 Gene Knockout (mice) | Reduction in de novo brain cholesterol synthesis | ~40% decrease | [10] |

| Cyp46a1 Gene Knockout (mice) | Contribution to brain cholesterol turnover | 40-50% | [2][4] |

| CYP46A1 Overexpression (transgenic mice) | Increase in circulating 24S-OHC | 4-6 fold | [11] |

| CYP46A1 Overexpression (transgenic mice) | Increase in brain 24S-OHC | ~2 fold | [11] |

| Efavirenz (200 mg) Treatment (early AD patients) | Increase in CSF 24HC levels | Statistically significant | [12] |

| Voriconazole Treatment (mice) | Reduction in brain 24HC levels | Statistically significant | [11][13] |

Signaling Pathways and Regulatory Networks

CYP46A1 activity is intricately linked to several key signaling pathways in the brain. Its product, 24HC, is not merely a catabolite but also a signaling molecule that can modulate neuronal function.

Cholesterol Homeostasis and the Mevalonate Pathway

There is a tight coupling between cholesterol elimination by CYP46A1 and its de novo synthesis via the mevalonate pathway.[2][14] A decrease in CYP46A1 activity leads to a compensatory reduction in cholesterol synthesis, and conversely, an increase in its activity enhances cholesterol turnover.[4] This feedback mechanism ensures the maintenance of steady-state cholesterol levels in the brain.[14]

Caption: Cholesterol homeostasis is maintained by a feedback loop between CYP46A1-mediated cholesterol elimination and the mevalonate pathway for cholesterol synthesis.

Modulation of NMDA Receptor Signaling

24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit.[4][13] By enhancing NMDA receptor function, 24HC can influence synaptic plasticity, learning, and memory.[4][15]

Caption: 24S-hydroxycholesterol, produced by CYP46A1, enhances NMDA receptor activity, thereby influencing synaptic plasticity.

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of CYP46A1.

In Vitro Enzyme Activity Assay

This protocol is used to assess the catalytic activity of purified CYP46A1 and to screen for potential inhibitors or activators.

-

Enzyme Source: Purified, full-length recombinant human CYP46A1 expressed in E. coli.[2]

-

Substrate: Cholesterol.

-

Reaction Components: The enzyme is reconstituted in a system containing cytochrome P450 reductase and cytochrome b5 in liposomes.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

-

Analysis: The reaction is stopped, and the products (24HC and other dihydroxycholesterols) are extracted. Quantification is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Inhibitor/Activator Screening: Test compounds are pre-incubated with the enzyme before the addition of the substrate to determine their effect on enzyme activity.[9]

Quantification of Sterols in Biological Samples using GC-MS/MS

This method allows for the sensitive and specific measurement of 24HC and other sterols in tissues and fluids.[16][17]

-

Sample Preparation: Brain tissue, plasma, or cerebrospinal fluid (CSF) is homogenized and subjected to lipid extraction.

-

Derivatization: The extracted sterols are derivatized to increase their volatility for gas chromatography.

-

GC-MS/MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: The concentration of each sterol is determined by comparing its peak area to that of a known amount of an internal standard (e.g., deuterated 24HC).

Caption: Workflow for the quantitative analysis of sterols in biological samples using GC-MS/MS.

In Vivo Gene Therapy using Adeno-Associated Virus (AAV)

AAV vectors are used to modulate the expression of CYP46A1 in specific brain regions of animal models to study its role in neurodegenerative diseases.

-

Vector Construction: An AAV vector is engineered to carry the CYP46A1 gene for overexpression or a short hairpin RNA (shRNA) targeting Cyp46a1 mRNA for knockdown.

-

Animal Model: The AAV vector is stereotactically injected into the desired brain region (e.g., hippocampus or striatum) of a mouse model of a neurodegenerative disease (e.g., APP23 or zQ175 mouse models).[1][6]

-

Behavioral and Neuropathological Analysis: After a period of time to allow for gene expression, the animals are subjected to behavioral tests (e.g., Morris water maze) to assess cognitive function.[10] Brain tissue is then collected for histological and biochemical analysis to evaluate changes in neuropathology (e.g., amyloid plaques, neurodegeneration) and cholesterol metabolism.[1][6]

Therapeutic Implications and Future Directions

The dual role of CYP46A1 in both cholesterol clearance and neuronal signaling makes it a compelling target for therapeutic intervention in neurodegenerative diseases. Both activation and inhibition strategies are being explored.

-

CYP46A1 Activation: In conditions where reduced cholesterol turnover and impaired clearance of pathogenic proteins are implicated, such as Alzheimer's and Huntington's diseases, enhancing CYP46A1 activity may be beneficial.[1][5] Low-dose efavirenz, an anti-HIV drug, has been shown to allosterically activate CYP46A1 and is being investigated in clinical trials for Alzheimer's disease.[4][12]

-

CYP46A1 Inhibition: In contrast, in situations of excessive neuronal excitation where increased CYP46A1 activity may be detrimental, inhibition of the enzyme could be a therapeutic approach.[15] Several potent and selective inhibitors of CYP46A1 have been developed and are being studied in preclinical models.[15]

Future research will focus on elucidating the precise mechanisms by which CYP46A1 modulation affects neurodegenerative processes, identifying novel and specific modulators of the enzyme, and conducting further clinical trials to validate its therapeutic potential. The development of brain-penetrant small molecules that can fine-tune CYP46A1 activity holds promise for the treatment of a range of devastating neurological disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Exploring CYP46A1's Role in Parkinson's Disease Progression: New Insights and Implications - Be part of the knowledge - ReachMD [reachmd.com]

- 8. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Crystal structures of substrate-bound and substrate-free cytochrome P450 46A1, the principal cholesterol hydroxylase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]

- 12. CYP46A1 activation by low-dose efavirenz enhances brain cholesterol metabolism in subjects with early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 14. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]

- 16. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthesis of Cholesterol 24-hydroxylase-IN-2 (Soticlestat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cholesterol 24-hydroxylase-IN-2, a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. This inhibitor is identical to the compound known as soticlestat (TAK-935). The document details the structure-based drug design approach that led to its discovery, a complete synthesis protocol, and the methodologies for key biological assays. Quantitative data on its potency, selectivity, and pharmacokinetic properties are presented in structured tables. Additionally, signaling pathways, experimental workflows, and the chemical synthesis are visualized through detailed diagrams to facilitate a deeper understanding of this significant molecule in the context of neurotherapeutics.

Introduction

Cholesterol 24-hydroxylase (CH24H), a cytochrome P450 enzyme primarily expressed in the brain, plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] This enzymatic conversion is the main pathway for cholesterol elimination from the brain. Dysregulation of CH24H and subsequent alterations in 24HC levels have been implicated in various neurological disorders. As such, the development of potent and selective CH24H inhibitors has been an area of intense research. Cholesterol 24-hydroxylase-IN-2 (soticlestat) emerged from these efforts as a first-in-class, highly potent, and selective inhibitor of CH24H.[2]

Discovery and Design

The discovery of Cholesterol 24-hydroxylase-IN-2 (soticlestat) was the result of a structure-based drug design (SBDD) campaign.[3] The development process began with high-throughput screening which identified initial hit compounds. Subsequent optimization of a 4-arylpyridine scaffold, guided by X-ray co-crystal structures of inhibitor candidates bound to CH24H, led to the identification of soticlestat. This iterative process of design, synthesis, and biological evaluation allowed for the enhancement of potency and selectivity, culminating in a compound with an IC50 of 7.4 nM for human CH24H.[3]

Quantitative Data

The biological activity and pharmacokinetic properties of Cholesterol 24-hydroxylase-IN-2 (soticlestat) have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. other CYPs | Reference |

| Human CH24H | 7.4 | High | [3] |

| CYP2C8 | 28,000 | >3700-fold | [4] |

| CYP2C9 | 30,000 | >4000-fold | [4] |

| CYP2C19 | 18,000 | >2400-fold | [4] |

| CYP3A4 | 30,000 | >4000-fold | [4] |

Table 2: Pharmacokinetic Properties in Healthy Volunteers (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (median, hours) | 0.25 - 0.52 | [5] |

| Terminal elimination half-life (hours) | 0.82 - 7.16 | [5] |

| Renal Excretion | Negligible | [5] |

Experimental Protocols

Synthesis of Cholesterol 24-hydroxylase-IN-2 (Soticlestat)

The synthesis of soticlestat, with the IUPAC name (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone, is a multi-step process. The following is a detailed protocol based on the general scheme described in the literature.[1]

Step 1: Synthesis of 2,4'-bipyridine-3-carboxylic acid

-

To a solution of 2-chloronicotinic acid (1 eq) in a mixture of toluene, ethanol, and water is added 4-pyridinylboronic acid (1.2 eq) and sodium carbonate (3 eq).

-

The mixture is degassed with argon, and then tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.

-

The reaction is heated to reflux for 16 hours.

-

After cooling, the mixture is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4'-bipyridine-3-carboxylic acid.

Step 2: Amide coupling to form Soticlestat

-

To a solution of 2,4'-bipyridine-3-carboxylic acid (1 eq) in dimethylformamide (DMF) is added 4-benzyl-4-hydroxypiperidine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield soticlestat.

CH24H Inhibition Assay (IC50 Determination)

The inhibitory activity of soticlestat against human CH24H is determined using a recombinant enzyme system.

-

Enzyme and Substrate Preparation: Recombinant human CH24H is expressed and purified. Cholesterol is used as the substrate.

-

Assay Conditions: The assay is performed in a buffer containing the CH24H enzyme, NADPH-cytochrome P450 reductase, and cholesterol.

-

Inhibitor Addition: Soticlestat is dissolved in DMSO and added to the assay mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a set incubation period at 37°C, the reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

Product Quantification: The formation of the product, 24S-hydroxycholesterol, is quantified by liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The concentration of soticlestat that causes 50% inhibition of 24S-hydroxycholesterol formation is determined by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of CH24H and Inhibition by Soticlestat

References

- 1. s201.q4cdn.com [s201.q4cdn.com]

- 2. tandfonline.com [tandfonline.com]

- 3. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]

- 4. s201.q4cdn.com [s201.q4cdn.com]

- 5. Population pharmacokinetics, enzyme occupancy, and pharmacodynamic modeling of soticlestat in patients with developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 24S-Hydroxycholesterol Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 24S-hydroxycholesterol (24S-HC) metabolic pathway, a critical route for cholesterol homeostasis in the central nervous system. This document details the enzymatic processes, regulatory networks, and analytical methodologies essential for research and therapeutic development in this field.

Core Metabolic Pathway

The primary pathway for the elimination of cholesterol from the brain involves its conversion to the more polar metabolite, 24S-hydroxycholesterol. This hydroxylation reaction is catalyzed by the enzyme cholesterol 24-hydroxylase, a member of the cytochrome P450 family, specifically designated as CYP46A1.[1] This enzyme is predominantly located in the neurons of the brain.[1]

Unlike cholesterol, 24S-HC can readily cross the blood-brain barrier to enter the systemic circulation.[1] Once in the bloodstream, it is transported to the liver for further metabolism. In the liver, 24S-HC is converted into bile acids or conjugated to form sulfated and glucuronidated derivatives, which are then excreted in the bile.[1]

Mandatory Visualization: 24S-Hydroxycholesterol Metabolic Pathway

Caption: Overview of the 24S-hydroxycholesterol metabolic pathway.

Quantitative Data

Table 1: Kinetic Parameters of Human CYP46A1

| Parameter | Value | Conditions | Reference |

| Km for Cholesterol | 5.4 µM | Reconstituted system with purified enzyme | [2] |

| kcat | Varies (e.g., increased 6.7-fold with 20 µM efavirenz) | Reconstituted system with purified enzyme | [2] |

Note: The catalytic efficiency of CYP46A1 can be significantly modulated by allosteric activators and inhibitors.

Table 2: Physiological Concentrations of 24S-Hydroxycholesterol

| Biological Matrix | Population | Concentration Range | Reference |

| Plasma | Healthy Adults | 60 - 83 ng/mL (total) | [3] |

| Healthy Adults | 4 - 21 ng/mL (free) | [3] | |

| Infants (1-5 years) | ~385 ng/mL | [4] | |

| Children (6-9 years) | ~258 ng/mL | [4] | |

| Teenagers (10-18 years) | ~192 ng/mL | [4] | |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 1.0 - 2.5 ng/mL | [5] |

| Alzheimer's Disease Patients | Significantly elevated compared to controls | [6] |

Experimental Protocols

Quantification of 24S-Hydroxycholesterol in Human Plasma and CSF by LC-MS/MS

This protocol is adapted from a validated method for the sensitive quantification of 24S-HC.[7]

3.1.1. Materials and Reagents

-

24S-Hydroxycholesterol standard

-

Deuterated 24S-hydroxycholesterol internal standard (e.g., d7-24-HC)

-

Methanol, Acetonitrile, Methyl-tert-butyl ether (MTBE), Formic acid (LC-MS grade)

-

Nicotinic acid

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for CSF samples

-

Bovine Serum Albumin (BSA) for plasma standards

3.1.2. Sample Preparation

-

Standard Curve Preparation: Due to endogenous 24S-HC, prepare calibration standards in a surrogate matrix. For plasma, use a 5% BSA solution. For CSF, use a 2.5% HP-β-CD solution to prevent non-specific binding.

-

Sample Spiking: To 50 µL of plasma or CSF sample, add the internal standard.

-

Liquid-Liquid Extraction: Add 500 µL of MTBE, vortex for 10 minutes, and centrifuge at 13,000 rpm for 10 minutes.

-

Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 50 µL of a solution containing nicotinic acid in acetonitrile/pyridine to derivatize the hydroxyl group.

-

Final Preparation: After incubation, evaporate the solvent and reconstitute the sample in the mobile phase for injection.

3.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Eclipse XBD, 3 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:4).

-

Gradient: A gradient from 95% to 100% B over 5 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.60 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the nicotinate derivatives of 24S-HC and the internal standard.

Mandatory Visualization: LC-MS/MS Workflow

Caption: Workflow for 24S-HC quantification by LC-MS/MS.

CYP46A1 Enzyme Activity Assay

This protocol is based on in vitro assays using purified recombinant CYP46A1 or isolated brain microsomes.[8]

3.2.1. Materials and Reagents

-

Purified recombinant human CYP46A1 or isolated brain microsomes

-

Cytochrome P450 oxidoreductase (OR)

-

NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Cholesterol (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.2)

-

NaCl (100 mM)

-

Detergent (e.g., CYMAL-6) for purified enzyme assays

3.2.2. Assay Procedure (with Purified Enzyme)

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 100 mM NaCl, and 0.02% CYMAL-6.

-

Component Addition: Add the purified CYP46A1 (e.g., 0.5 µM) and cytochrome P450 oxidoreductase (e.g., 1.0 µM).

-

Substrate Addition: Add cholesterol to the desired final concentration. For kinetic studies, vary the cholesterol concentration.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) with shaking.

-

Termination: Stop the reaction by adding a solvent such as acetonitrile.

-

Analysis: Quantify the produced 24S-hydroxycholesterol using LC-MS/MS as described above.

3.2.3. Assay Procedure (with Brain Microsomes)

-

Reaction Mixture Preparation: In a total volume of 1 mL of 50 mM potassium phosphate buffer (pH 7.2) with 100 mM NaCl, add brain microsomes (e.g., 1 mg of total protein).

-

Reconstitution: Add cytochrome P450 oxidoreductase (e.g., 1 µM).

-

Initiation: Start the reaction by adding the NADPH-regenerating system. The endogenous cholesterol within the microsomes serves as the substrate.

-

Incubation and Termination: Follow the same incubation and termination steps as for the purified enzyme assay.

-

Analysis: Quantify the formed 24S-hydroxycholesterol.

Signaling Pathways

Liver X Receptor (LXR) Signaling

24S-Hydroxycholesterol is a potent endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis.[9] In the brain, LXRβ is the predominant isoform.

Upon binding of 24S-HC, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream targets of LXR activation by 24S-HC in astrocytes include:

-

Apolipoprotein E (ApoE): Upregulation of ApoE transcription and secretion, which is involved in cholesterol transport to neurons.[9]

-

ATP-binding cassette (ABC) transporters (ABCA1 and ABCG1): Increased expression of these transporters facilitates the efflux of cholesterol from astrocytes.[9][10]

This signaling pathway creates a feedback loop where excess neuronal cholesterol, converted to 24S-HC, signals to astrocytes to enhance cholesterol efflux and transport.

Mandatory Visualization: 24S-HC LXR Signaling Pathway

Caption: LXR signaling cascade initiated by 24S-hydroxycholesterol.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

24S-Hydroxycholesterol acts as a potent positive allosteric modulator of NMDA receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and neuronal communication.[11][12]

The modulation by 24S-HC is direct and selective for NMDA receptors, with no significant effect on AMPA or GABAA receptors at physiological concentrations.[5][11] It enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[5][11] The mechanism of action appears to be distinct from other known modulators, suggesting a novel binding site on the NMDA receptor complex.[11][12] This potentiation of NMDA receptor function by 24S-HC has implications for learning, memory, and excitotoxicity.

Mandatory Visualization: 24S-HC Modulation of NMDA Receptor

Caption: Positive allosteric modulation of the NMDA receptor by 24S-HC.

References

- 1. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Enzyme Properties of Cholesterol 24-Hydroxylase (CYP46A1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol 24-hydroxylase, officially known as Cytochrome P450 46A1 (CYP46A1), is a critical enzyme in the central nervous system (CNS) responsible for the majority of cholesterol turnover in the brain.[1][2][3][4][5] By catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24S-OHC), CYP46A1 initiates the primary pathway for cholesterol elimination from the brain, as 24S-OHC can readily cross the blood-brain barrier.[3][6][7] This function positions CYP46A1 as a key regulator of brain cholesterol homeostasis, a process increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Huntington's disease.[6][7][8][9][10] This guide provides a comprehensive overview of the core properties of CYP46A1, with a focus on its enzymatic characteristics, substrate specificity, and the methodologies used for its study.

Core Enzyme Properties

CYP46A1 is a 57 kDa monomeric, heme-containing protein anchored to the endoplasmic reticulum membrane in neurons.[3] Its expression is predominantly localized to neurons in multiple subregions of the brain, including the hippocampus, cortex, and cerebellum.[1][11] Subcellularly, the enzyme is found in the endoplasmic reticulum of neuronal cell bodies and dendrites.[1]

Catalytic Activity and Kinetics

The primary catalytic function of CYP46A1 is the hydroxylation of cholesterol at the C24 position of its side chain.[3] This monooxygenase reaction is crucial for converting cholesterol into a more polar metabolite, 24S-hydroxycholesterol, facilitating its transport out of the brain.[3] The enzyme has a relatively slow catalytic rate compared to other cholesterol-hydroxylating P450s, which is consistent with the slow turnover of cholesterol in the brain.[6][12] The Michaelis-Menten constant (Km) for cholesterol is in the low micromolar range.[2]

In addition to its primary function, CYP46A1 can further metabolize 24S-hydroxycholesterol into 24,25-dihydroxycholesterol and 24,27-dihydroxycholesterols in vitro.[3][12]

Table 1: Kinetic Parameters of CYP46A1

| Substrate | Product(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| Cholesterol | 24S-hydroxycholesterol | ~2.7-5.4 | ND | ~0.002 | [2][13] |

| 24S-hydroxycholesterol | 24,25-dihydroxycholesterol, 24,27-dihydroxycholesterol | ND | ND | ND | [3][12] |

| 7-dehydrocholesterol | 24-hydroxy-7-dehydrocholesterol, 25-hydroxy-7-dehydrocholesterol | ND | ND | ND | [14] |

| Desmosterol | (24S),25-epoxycholesterol | ND | ND | ND | [7][15] |

ND: Not determined from the provided search results.

Substrate and Inhibitor Specificity

The active site of CYP46A1 is characterized by a banana-shaped hydrophobic cavity that exhibits considerable conformational flexibility.[13] This plasticity allows the enzyme to accommodate a broad range of substrates beyond cholesterol, including other sterols and even some xenobiotics.[6][12][14][16]

A variety of compounds have been identified as inhibitors of CYP46A1, ranging from antifungal drugs to antidepressants.[13][16] This broad inhibitor profile is a critical consideration for drug development, as off-target inhibition of CYP46A1 could have significant neurological consequences.

Table 2: Substrate and Inhibitor Profile of CYP46A1

| Compound | Type | Affinity (Kd, IC50, or Ki) | Reference |

| Cholesterol | Substrate | Km ~2.7-5.4 µM | [2][13] |

| Cholesterol 3-sulfate | High-affinity substrate | ND | [13] |

| 7-dehydrocholesterol | Substrate | ND | [14] |

| Desmosterol | Substrate | ND | [15] |

| Tranylcypromine | Inhibitor | Kd ~60 nM (for a structural analog) | [16] |

| Thioperamide | Inhibitor | Nanomolar affinity | [16] |

| Voriconazole | Inhibitor | Nanomolar affinity | [6][16] |

| Clotrimazole | Inhibitor/Substrate | Nanomolar affinity | [16] |

| Soticlestat | Inhibitor | Ki = 7.3 µM | [6] |

ND: Not determined from the provided search results.

Role in Signaling Pathways and Disease

By controlling the levels of cholesterol and 24S-hydroxycholesterol in the brain, CYP46A1 plays a crucial role in various cellular processes and signaling pathways.[6] The product of the enzyme, 24S-hydroxycholesterol, is not merely a waste product but also a signaling molecule that can modulate the activity of liver X receptors (LXRs) and N-methyl-D-aspartate (NMDA) receptors.[17][18][19][20]

Dysregulation of CYP46A1 activity and the subsequent disruption of cholesterol homeostasis are implicated in several neurodegenerative disorders.[6][7][8] In Alzheimer's disease, for example, there are conflicting reports on CYP46A1 expression levels, with some studies showing a decrease.[21][22] In Huntington's disease, reduced CYP46A1 expression has been observed, and restoring its activity has shown therapeutic potential in animal models.[9][10][23]

Experimental Protocols

Recombinant CYP46A1 Expression and Purification

A common method for studying CYP46A1 involves its heterologous expression in Escherichia coli and subsequent purification. This allows for detailed in vitro characterization of the enzyme's catalytic properties in a reconstituted system.

Methodology:

-

Cloning: The full-length human CYP46A1 cDNA is cloned into an appropriate bacterial expression vector.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

-

Purification: The recombinant CYP46A1 is purified from the cell lysate using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

In Vitro Enzyme Activity Assay

The catalytic activity of purified recombinant CYP46A1 can be measured in a reconstituted system.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains purified CYP46A1, cytochrome P450 reductase, cytochrome b5, a lipid environment (e.g., liposomes), and the substrate (cholesterol).

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a solvent (e.g., a mixture of chloroform and methanol).

-

Product Extraction and Analysis: The product, 24S-hydroxycholesterol, is extracted and quantified using methods such as gas chromatography-mass spectrometry (GC-MS).[6]

Conclusion and Future Directions

CYP46A1 stands as a pivotal enzyme in maintaining the delicate balance of cholesterol within the brain. Its unique catalytic properties and central role in cholesterol elimination make it a compelling target for therapeutic intervention in a range of neurodegenerative diseases.[24] The conformational flexibility of its active site presents both opportunities and challenges for the development of specific modulators.[13][16] Future research will likely focus on elucidating the precise mechanisms by which CYP46A1 activity is regulated in vivo and on the development of highly selective activators or inhibitors with therapeutic potential.[25][26][27] A deeper understanding of the downstream signaling consequences of modulating CYP46A1 activity will be crucial for translating basic research findings into effective clinical strategies.

References

- 1. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Cholesterol 24-hydroxylase: an enzyme of cholesterol turnover in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP46A1 gene therapy deciphers the role of brain cholesterol metabolism in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. CYP46A1 cytochrome P450 family 46 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]

- 20. The role of cholesterol metabolic enzyme CYP46A1 and its metabolite 24S-hydroxycholesterol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scbt.com [scbt.com]

Inhibitory Potency of Cholesterol 24-hydroxylase-IN-2: A Technical Overview

This guide provides an in-depth analysis of Cholesterol 24-hydroxylase-IN-2, a potent inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering quantitative data, relevant signaling pathways, and a representative experimental protocol for assessing inhibitory activity.

Quantitative Inhibitory Data

Cholesterol 24-hydroxylase-IN-2 demonstrates high-affinity inhibition of its target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of this inhibitor.

| Inhibitor | Target Enzyme | IC50 Value |

| Cholesterol 24-hydroxylase-IN-2 | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | 5.4 nM[1] |

Signaling Pathway of Cholesterol 24-hydroxylase (CYP46A1)

Cholesterol 24-hydroxylase (CYP46A1) is a crucial enzyme primarily expressed in the neurons of the brain.[2][3] It plays a central role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[2][3][4] This hydroxylation increases the polarity of the cholesterol molecule, allowing it to cross the blood-brain barrier and enter systemic circulation for subsequent degradation in the liver.[5][6] This process represents the main pathway for cholesterol elimination from the brain.[7][8]

The product, 24S-HC, is not merely a catabolite; it is an active signaling molecule. It is a known activator of Liver X Receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism.[6][9] Additionally, 24S-HC has been shown to be a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function.[3][4] Inhibition of CYP46A1 by compounds like Cholesterol 24-hydroxylase-IN-2 would block these downstream effects by preventing the formation of 24S-HC.

Experimental Protocols: In Vitro IC50 Determination

The determination of the IC50 value for an inhibitor of Cholesterol 24-hydroxylase involves an in vitro enzyme activity assay. The following protocol describes a representative methodology.

Objective: To measure the concentration of Cholesterol 24-hydroxylase-IN-2 required to inhibit 50% of the enzymatic activity of recombinant human CYP46A1.

Materials:

-

Enzyme: Recombinant human Cholesterol 24-hydroxylase (CYP46A1), often co-expressed with cytochrome P450 reductase in a microsomal preparation.

-

Substrate: Cholesterol, delivered in a suitable solubilizing agent like cyclodextrin.

-

Inhibitor: Cholesterol 24-hydroxylase-IN-2, dissolved in DMSO to create a stock solution for serial dilutions.

-

Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Assay Buffer: Potassium phosphate buffer, pH 7.4.

-

Detection System: A method to quantify the product, 24S-hydroxycholesterol. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of Cholesterol 24-hydroxylase-IN-2 in the assay buffer, starting from a high concentration. Also, prepare a vehicle control (DMSO in buffer).

-

Reaction Mixture Preparation: In a microtiter plate, combine the assay buffer, the NADPH regenerating system, and the recombinant CYP46A1 enzyme preparation.

-

Pre-incubation with Inhibitor: Add a small volume of each inhibitor dilution (or vehicle control) to the appropriate wells containing the enzyme mixture. Allow this to pre-incubate for a short period (e.g., 15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cholesterol substrate to all wells.

-

Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins. An internal standard (e.g., a deuterated version of 24S-hydroxycholesterol) should be added at this step for accurate quantification.

-

Product Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using an LC-MS system to separate and quantify the amount of 24S-hydroxycholesterol produced in each well.

-

Data Analysis:

-

Normalize the data by setting the activity in the vehicle control wells to 100%.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the resulting data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adeno-associated Virus Gene Therapy With Cholesterol 24-Hydroxylase Reduces the Amyloid Pathology Before or After the Onset of Amyloid Plaques in Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

Biochemical Characterization of Soticlestat (TAK-935): A Potent Cholesterol 24-Hydroxylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive biochemical characterization of soticlestat (also known as TAK-935 or OV935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1). Due to the limited publicly available information on "Cholesterol 24-hydroxylase-IN-2," this guide focuses on the well-documented inhibitor soticlestat to fulfill the core requirements of a detailed technical whitepaper. Soticlestat is a first-in-class investigational anticonvulsant that has been evaluated in clinical trials for the treatment of rare developmental and epileptic encephalopathies.[1][2] This guide will delve into its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the relevant signaling pathways, providing a valuable resource for researchers in neuroscience and drug discovery.

Core Biochemical Data

Soticlestat is a highly selective and potent inhibitor of CH24H, a brain-specific cytochrome P450 enzyme responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[2][3] This conversion is the primary pathway for cholesterol elimination from the brain.[2] The inhibitory activity and selectivity of soticlestat have been extensively characterized in various in vitro and in vivo studies.

Quantitative Inhibitory Activity and Selectivity

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (CH24H) | 4.5 nM | Human | In vitro enzyme assay | [3][4] |

| IC50 (CH24H) | 7.4 nM | Human | In vitro enzyme assay | [5] |

| CYP2C8 Inhibition (IC50) | 28 µM | Human | Reversible CYP inhibition assay | [6][7] |

| CYP2C9 Inhibition (IC50) | 30 µM | Human | Reversible CYP inhibition assay | [6][7] |

| CYP2C19 Inhibition (IC50) | 18 µM | Human | Reversible CYP inhibition assay | [6][7] |

| CYP3A4 Inhibition (IC50) | 30 µM | Human | Reversible CYP inhibition assay | [6][7] |

| CYP3A4 Inhibition (IC50) | 66,000 nM | Human | In vitro enzyme assay | [5] |

| P-glycoprotein (P-gp) Inhibition (IC50) | 81.1 µM | Caco-2 cells | P-gp mediated transport assay | [7] |

Mechanism of Action

Soticlestat exerts its pharmacological effects by directly inhibiting the enzymatic activity of CH24H.[1] This inhibition leads to a reduction in the levels of 24S-hydroxycholesterol (24HC) in the brain.[1][8] The proposed mechanisms by which soticlestat's reduction of 24HC leads to its anticonvulsant and neuroprotective effects are threefold:

-

Modulation of Glutamatergic Signaling: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9][10] By reducing 24HC levels, soticlestat is thought to decrease NMDA receptor-mediated hyperexcitability, thereby raising the seizure threshold.[9][10]

-

Restoration of Glutamate Homeostasis: Inhibition of CH24H by soticlestat may preserve cholesterol-rich lipid rafts in the plasma membrane of astrocytes.[9] These lipid rafts are crucial for the function of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[9][11] By maintaining EAAT2 function, soticlestat helps to reduce excessive glutamate levels and subsequent neurotoxicity.[9]

-

Anti-inflammatory Effects: Reduced levels of 24HC have been correlated with a decrease in the release of the pro-inflammatory cytokine TNF-α in the hippocampus.[9][11] This suggests that soticlestat may also possess anti-inflammatory properties that contribute to its neuroprotective effects.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by soticlestat and a general workflow for its in vitro characterization.

Experimental Protocols

In Vitro Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay

This protocol is based on the methodology described for the characterization of soticlestat and other CH24H inhibitors.[5]

1. Materials and Reagents:

-

Recombinant human CH24H enzyme (e.g., from a commercial supplier or in-house expression system)

-

[14C]-Cholesterol (radiolabeled substrate)

-

Soticlestat (or other test compounds)

-

Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4) supplemented with 0.1% BSA and a protease inhibitor cocktail (e.g., Complete EDTA-free)

-

NADPH regenerating system (e.g., mixture of MgCl2, glucose-6-phosphate, β-NADP+, and glucose-6-phosphate dehydrogenase)

-

Organic solvent for reaction termination and extraction (e.g., ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel)

-

TLC mobile phase (e.g., a mixture of hexane and ethyl acetate)

-

Scintillation cocktail and liquid scintillation counter

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of soticlestat in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 0.2%) to avoid solvent effects.

-

Enzyme and Compound Incubation: In a 384-well plate, add the diluted soticlestat to the wells. Then, add the recombinant human CH24H enzyme diluted in assay buffer. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the [14C]-Cholesterol substrate and the NADPH regenerating system to each well.

-

Reaction Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Sterol Extraction: Mix thoroughly and centrifuge the plate to separate the organic and aqueous phases. Carefully collect the organic layer containing the sterols.

-

Thin Layer Chromatography (TLC): Spot the extracted organic phase onto a TLC plate. Develop the TLC plate in a suitable mobile phase to separate the unreacted [14C]-Cholesterol from the product, 24S-[14C]-hydroxycholesterol.

-

Quantification: After drying the TLC plate, visualize the spots (e.g., using a phosphorimager) and quantify the radioactivity in the spots corresponding to the substrate and the product using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each soticlestat concentration relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetics and Pharmacodynamics

Studies in healthy human volunteers have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of soticlestat.[12][13]

Pharmacokinetic Profile of Soticlestat

| Parameter | Value | Condition | Reference |

| Time to Maximum Plasma Concentration (tmax) | 0.25 - 0.52 hours | Single oral dose | [12] |

| Elimination Half-life (t1/2) | ~4 hours | Multiple daily doses | [14] |

| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT2B4) and to a lesser extent by CYP3A4 oxidation | In vitro human hepatocytes | [6][7][15] |

| Excretion | Negligible renal excretion of the parent drug | Multiple daily doses | [14] |

Pharmacodynamic Effect of Soticlestat

The primary pharmacodynamic marker for soticlestat's activity is the reduction of plasma 24HC levels, which reflects the inhibition of CH24H in the brain.[13] In clinical studies, soticlestat demonstrated a dose-dependent reduction in plasma 24HC levels.[12][13] For instance, once-daily doses of 100-400 mg of soticlestat resulted in a 46.8% to 62.7% reduction in steady-state 24HC levels.[14]

Conclusion

Soticlestat is a potent and selective inhibitor of Cholesterol 24-hydroxylase with a well-defined mechanism of action that involves the modulation of glutamatergic signaling and neuroinflammation through the reduction of brain 24S-hydroxycholesterol. Its favorable pharmacokinetic and pharmacodynamic profiles have positioned it as a promising therapeutic candidate for epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on CH24H as a therapeutic target.

References

- 1. Soticlestat - Wikipedia [en.wikipedia.org]

- 2. Soticlestat: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. s201.q4cdn.com [s201.q4cdn.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. neurology.org [neurology.org]

- 7. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]

- 8. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]

- 10. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. s201.q4cdn.com [s201.q4cdn.com]

- 13. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase 1 pharmacokinetic and safety study of soticlestat in participants with mild or moderate hepatic impairment or normal hepatic function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cholesterol 24-Hydroxylase-IN-2 and its Implications for Neurosteroid Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase-IN-2, a potent inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1). Due to the limited publicly available data on Cholesterol 24-hydroxylase-IN-2, this document also extensively reviews the well-characterized CYP46A1 inhibitor, soticlestat (TAK-935), as a representative agent to illustrate the therapeutic potential and mechanistic considerations of targeting this enzyme for neurosteroid modulation.

Introduction to Cholesterol 24-Hydroxylase (CYP46A1)

Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1), is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis within the central nervous system (CNS).[1] It catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24HC), which, unlike cholesterol, can readily cross the blood-brain barrier.[2] This process is the primary pathway for cholesterol elimination from the brain.

Beyond its role in cholesterol turnover, 24HC is now recognized as a significant neurosteroid that modulates neuronal function. Notably, 24HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory.[1] Consequently, inhibition of CYP46A1 presents a compelling therapeutic strategy for conditions associated with neuronal hyperexcitability and glutamate-mediated neurotoxicity.

Cholesterol 24-hydroxylase-IN-2: A Potent CYP46A1 Inhibitor

Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of CYP46A1. While detailed in vivo studies and extensive experimental protocols are not widely published, its fundamental biochemical properties have been characterized.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide | [3] |

| Molecular Formula | C20H23FN4O | [3] |

| Molecular Weight | 354.4 g/mol | [3] |

| CAS Number | 1613481-52-9 | [4] |

| In Vitro IC50 | 5.4 nM | [4][5] |

Known Biological Activity and Applications

The primary documented activity of Cholesterol 24-hydroxylase-IN-2 is its potent inhibition of the CYP46A1 enzyme, with an IC50 value of 5.4 nM.[4][5] Its potential application in the imaging of CYP46A1 in mammals has been suggested, likely due to its high potency and selectivity, which would be advantageous for developing radiolabeled tracers for positron emission tomography (PET) or similar imaging modalities.[4][5]

Soticlestat (TAK-935): A Clinical-Stage CYP46A1 Inhibitor as a Case Study

Given the limited data on Cholesterol 24-hydroxylase-IN-2, we will now focus on soticlestat (TAK-935), a first-in-class, potent, and selective CYP46A1 inhibitor that has undergone extensive preclinical and clinical investigation. Soticlestat serves as an excellent paradigm for understanding the broader implications of CYP46A1 inhibition.

Mechanism of Action

Soticlestat's primary mechanism of action is the potent and selective inhibition of CYP46A1.[6] This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol (24HC) in the brain. The therapeutic effects of soticlestat are believed to stem from the downstream consequences of reduced 24HC levels:

-

Normalization of Seizure Threshold: By lowering the concentration of the NMDA receptor positive allosteric modulator 24HC, soticlestat is hypothesized to decrease neuronal hyperexcitability and raise the seizure threshold.[1]

-

Restoration of Glutamate Homeostasis: Inhibition of CYP46A1 may help preserve the integrity of membrane lipid rafts, which are crucial for the function of glutamate transporters. This could enhance the sequestration of glutamate from the synaptic cleft, thereby reducing excessive excitatory signaling.[1]

-

Suppression of Neuroinflammation: Soticlestat has been shown to reduce the release of inflammatory cytokines, suggesting a role in mitigating neuroinflammatory processes that can contribute to neuronal dysfunction.[1]

Pharmacokinetics and Pharmacodynamics of Soticlestat

Pharmacokinetic and pharmacodynamic studies in healthy volunteers have provided key insights into the clinical profile of soticlestat.

Table 3.2.1: Pharmacokinetics of Soticlestat in Healthy Adults

| Parameter | Value | Conditions | Source |

| Time to Peak Plasma Concentration (Tmax) | 0.33 - 0.5 hours | Single and multiple doses | [7] |

| Elimination Half-life (t1/2) | ~4 hours | Multiple doses | [7] |

| Renal Excretion | Negligible | Multiple doses | [7] |

| Exposure Increase | Slightly greater than dose-proportional | 100-400 mg once daily | [7] |

Table 3.2.2: Pharmacodynamics of Soticlestat in Healthy Adults

| Dose | Reduction in 24S-hydroxycholesterol | Conditions | Source |

| 100 - 400 mg once daily | 46.8% to 62.7% | At steady state | [7] |

Clinical Efficacy of Soticlestat

Soticlestat has been investigated in Phase 3 clinical trials for the treatment of developmental and epileptic encephalopathies, specifically Dravet syndrome and Lennox-Gastaut syndrome.

Table 3.3.1: Overview of Soticlestat Phase 3 Clinical Trial Results

| Study | Condition | Primary Endpoint | Outcome | Key Secondary Endpoint Findings | Source |

| SKYLINE (TAK-935-3001) | Dravet Syndrome | Reduction in convulsive seizure frequency | Narrowly missed (p=0.06) | Clinically meaningful and nominally significant improvements in responder rate, caregiver and clinician global impression, and seizure intensity/duration (p ≤ 0.008) | [8] |

| SKYWAY (TAK-935-3002) | Lennox-Gastaut Syndrome | Reduction in Major Motor Drop (MMD) seizure frequency | Missed | Some pre-specified subgroups showed nominally significant treatment effects on primary and secondary endpoints. | [8] |

Experimental Protocols

Detailed experimental protocols for the evaluation of CYP46A1 inhibitors can be extrapolated from published studies on soticlestat and other tool compounds.

In Vitro CYP46A1 Inhibition Assay

This assay is fundamental for determining the potency of an inhibitor against the target enzyme.

Protocol:

-

Enzyme Preparation: Human CYP46A1 microsomes are used as the enzyme source.

-

Incubation: Microsomes are pre-incubated with a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin in a potassium phosphate buffer.

-

Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., Cholesterol 24-hydroxylase-IN-2 or soticlestat) are added to the reaction wells.

-

Substrate Addition: The reaction is initiated by adding the substrate, either cholesterol or a surrogate like testosterone.

-

Cofactor Addition: NADPH is added to start the enzymatic reaction.

-

Reaction Conditions: The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).

-

Quantification: The formation of the product (24-hydroxycholesterol or hydroxylated testosterone) is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

In Vivo Assessment of Target Engagement

This type of study is crucial to confirm that the inhibitor reaches the brain and engages with its target.

Protocol:

-

Animal Model: Mice or rats are typically used.

-

Compound Administration: The inhibitor is administered orally or via another relevant route at various doses.

-

Time Course: Plasma and brain tissue samples are collected at different time points after administration.

-

24HC Measurement: The levels of 24S-hydroxycholesterol in the plasma and brain homogenates are measured using LC-MS/MS.

-

Data Analysis: The percentage reduction in 24HC levels is calculated relative to a vehicle-treated control group to determine the extent of target engagement.[7]

Mandatory Visualizations

Signaling Pathway of Cholesterol 24-Hydroxylase

Caption: Signaling pathway of CYP46A1 and the effect of its inhibition.

Experimental Workflow for In Vivo Evaluation of a CYP46A1 Inhibitor

Caption: Workflow for in vivo evaluation of a CYP46A1 inhibitor.

Conclusion

Cholesterol 24-hydroxylase-IN-2 is a potent inhibitor of CYP46A1, an enzyme of significant interest for the development of novel therapeutics for neurological disorders. While specific data on Cholesterol 24-hydroxylase-IN-2 is limited, the extensive research on soticlestat provides a strong rationale for the continued exploration of this target. The inhibition of CYP46A1 and the subsequent reduction of the neurosteroid 24S-hydroxycholesterol offers a promising, novel mechanism for modulating neuronal excitability and neuroinflammation. Further research into compounds like Cholesterol 24-hydroxylase-IN-2 is warranted to fully understand their therapeutic potential and to develop new treatments for challenging neurological conditions.

References

- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-hydroxylase-IN-2 | C20H23FN4O | CID 118450714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.com [targetmol.com]

- 6. Soticlestat: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]

- 7. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. takeda.com [takeda.com]

- 9. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cholesterol 24-hydroxylase-IN-2 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1] It plays a crucial role in cholesterol homeostasis in the central nervous system by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation facilitates the removal of excess cholesterol from the brain, as 24S-HC can cross the blood-brain barrier more readily than cholesterol itself.[1] Dysregulation of CH24H activity has been implicated in various neurodegenerative diseases, making it an attractive therapeutic target.

Cholesterol 24-hydroxylase-IN-2 is a potent inhibitor of CH24H with an IC50 of 5.4 nM.[3] This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of Cholesterol 24-hydroxylase-IN-2 and other potential CH24H inhibitors using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses CYP46A1.

Signaling Pathway

The enzymatic reaction catalyzed by Cholesterol 24-hydroxylase (CYP46A1) is a key step in the cholesterol elimination pathway in neurons. Cholesterol is converted to 24S-hydroxycholesterol, which can then be transported out of the brain into the circulatory system for subsequent metabolism in the liver. Inhibition of CYP46A1 by a compound like Cholesterol 24-hydroxylase-IN-2 blocks this conversion, leading to a decrease in the production of 24S-hydroxycholesterol.

Experimental Workflow

The cell-based assay workflow involves culturing SH-SY5Y cells, treating them with the test inhibitor, and then quantifying the amount of 24S-hydroxycholesterol produced. The level of 24S-HC in the cell culture supernatant is inversely proportional to the inhibitory activity of the compound.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)

-

Culture Media:

-

Base Medium: Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

-

Reagents for Cell Culture:

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Assay Plate: 96-well clear, flat-bottom cell culture plates

-

Test Compound: Cholesterol 24-hydroxylase-IN-2

-

Detection Kit: Human 24S-Hydroxycholesterol ELISA Kit (e.g., Abcam ab285293 or similar)

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

Microplate reader capable of measuring absorbance at 450 nm

-

Multichannel pipette

-

Cell Culture

-

Thawing and Plating:

-

Thaw the vial of SH-SY5Y cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 8 mL of complete culture medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete culture medium and plate into new flasks at a split ratio of 1:3 to 1:6.

-

Cell-Based Assay Protocol

-

Cell Seeding:

-

Trypsinize and count the SH-SY5Y cells as described above.

-

Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of Cholesterol 24-hydroxylase-IN-2 in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

After the 24-hour incubation of the cell plate, carefully remove the medium from each well.

-

Add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

-

Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

-

-

Quantification of 24S-Hydroxycholesterol:

-

After the 24-hour treatment period, carefully collect the cell culture supernatant from each well into a new 96-well plate or microcentrifuge tubes.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cell debris.

-

Use the clarified supernatant for the quantification of 24S-HC using a commercial ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

-

Briefly, this typically involves adding the supernatant samples and standards to the antibody-coated microplate, followed by the addition of a horseradish peroxidase (HRP)-conjugated detection antibody. After incubation and washing steps, a substrate solution is added, and the color development is stopped.

-

Measure the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis

-

Calculate 24S-HC Concentration:

-

Generate a standard curve by plotting the OD values of the standards versus their known concentrations.

-

Use the standard curve to determine the concentration of 24S-HC in each of the experimental samples.

-

-

Determine Percentage Inhibition:

-

Calculate the percentage inhibition for each inhibitor concentration using the following formula:

where 24S-HC_inhibitor is the concentration of 24S-HC in the presence of the inhibitor, and 24S-HC_vehicle is the concentration in the vehicle control wells.

-

-

Calculate IC50 Value:

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CH24H activity.

-

Data Presentation

The quantitative data from the cell-based assay can be summarized in the following table. The provided values for Cholesterol 24-hydroxylase-IN-2 are representative and based on its high potency.

| Compound | Cell-Based IC50 (nM) | Maximum Inhibition (%) |

| Cholesterol 24-hydroxylase-IN-2 (Example Data) | 5 - 15 | > 95% |

| Soticlestat (Reference Compound) | ~10 - 50 | > 95% |

| Negative Control | > 10,000 | < 10% |

Note: The IC50 values in a cell-based assay can be influenced by factors such as cell permeability and metabolism, and may differ from values obtained in cell-free biochemical assays.

References

Application Notes and Protocols: Cholesterol 24-hydroxylase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1] This enzyme is primarily expressed in the brain and plays a crucial role in cholesterol homeostasis within the central nervous system (CNS) by converting cholesterol to 24S-hydroxycholesterol (24HC).[2][3] The dysregulation of CH24H activity has been implicated in various neurodegenerative diseases, making it a significant therapeutic and diagnostic target.[2][3] Cholesterol 24-hydroxylase-IN-2, with an IC50 of 5.4 nM, serves as a valuable research tool for studying the physiological and pathological roles of CH24H.[1] Its primary in vivo application lies in the potential for non-invasive imaging of CH24H expression and activity in the brain using Positron Emission Tomography (PET).[1][2]

In Vivo Applications: PET Imaging of Cerebral Cholesterol Metabolism

The primary in vivo application of Cholesterol 24-hydroxylase-IN-2 and its analogs is as a radiolabeled tracer for PET imaging of CH24H in the brain.[1][2] A structurally related F-18 labeled version, [¹⁸F]CHL2310, has demonstrated promising results in preclinical studies, suggesting the potential of this class of inhibitors for non-invasively quantifying cholesterol metabolism in the CNS.[2]

Key Findings from in vivo studies with a structurally related radioligand ([¹⁸F]CHL2310) in rats: [2]

-

High Brain Uptake: The radioligand demonstrated high uptake in the brain.[2]

-

Specific Binding: In vitro autoradiography and in vivo blocking studies confirmed high binding specificity to CH24H.[2]

-

Favorable Kinetics: The tracer exhibited suitable clearance kinetic profiles within the CNS.[2]

-

Metabolic Stability: The radioligand showed high stability in the brain, with over 90% of the parent compound remaining unchanged at 60 minutes post-injection.[3]

These characteristics make Cholesterol 24-hydroxylase-IN-2 and its derivatives promising candidates for developing PET radiotracers to:

-

Investigate the role of CH24H in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]

-

Assess the target engagement and pharmacodynamics of therapeutic CH24H inhibitors.

-

Potentially serve as a diagnostic biomarker for diseases associated with altered brain cholesterol metabolism.

Quantitative Data

The following table summarizes the in vivo data obtained from studies with the structurally related radioligand, [¹⁸F]CHL2310, in Sprague-Dawley rats.[2]

| Parameter | Value | Species | Notes |

| Brain Uptake (SUV) | > 4 | Rat | SUV = Standardized Uptake Value.[2] |

| In Vitro Binding Specificity | 69-75% reduction in binding with blockers | Rat Brain Sections | Blocking agents used were Soticlestat and CHL-2205.[2] |

| In Vivo Metabolic Stability (Brain) | ~92% parent compound at 60 min | Rat | [3] |

| In Vivo Metabolic Stability (Plasma) | ~23% parent compound at 60 min | Rat | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Cholesterol 24-hydroxylase in brain cholesterol metabolism and a general workflow for in vivo PET imaging studies.

Caption: Role of CH24H in brain cholesterol metabolism and its inhibition.

Caption: General workflow for preclinical PET imaging studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of a structurally related radioligand, [¹⁸F]CHL2310.[2] These protocols can be adapted for the in vivo evaluation of Cholesterol 24-hydroxylase-IN-2 and its derivatives.

Protocol 1: In Vitro Autoradiography

Objective: To determine the in vitro binding specificity of the inhibitor to CH24H in brain tissue.

Materials:

-

Rat brain sections (20 µm, sagittal)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radiolabeled inhibitor (e.g., [¹⁸F]CHL2310, 1 µCi/mL)

-